2,2-Dicyclobutylacetic acid
Overview
Description
2,2-Dicyclobutylacetic acid is an organic compound with the molecular formula C12H18O2 It is characterized by the presence of two cyclobutyl groups attached to the alpha carbon of an acetic acid moiety
Scientific Research Applications
2,2-Dicyclobutylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
The safety data sheet for a similar compound, Biphenyl-2-carboxylic acid, provides some insight into the potential hazards of handling chemical compounds . It is recommended to avoid dust formation and breathing vapors, mist, or gas. For personal protection, it’s advised to use appropriate safety equipment .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dicyclobutylacetic acid typically involves the reaction of cyclobutylmethyl ketone with a suitable reagent to introduce the acetic acid functionality. One common method is the use of a Grignard reagent, such as cyclobutylmagnesium bromide, followed by oxidation to yield the desired product. The reaction conditions often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dicyclobutylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclobutyl ketones or dicarboxylic acids.
Reduction: Formation of cyclobutyl alcohols.
Substitution: Formation of substituted acetic acid derivatives.
Mechanism of Action
The mechanism of action of 2,2-Dicyclobutylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylacetic acid: Similar structure but with only one cyclobutyl group.
2,2-Dicyclopropylacetic acid: Similar structure but with cyclopropyl groups instead of cyclobutyl groups.
2,2-Dicyclopentylacetic acid: Similar structure but with cyclopentyl groups.
Uniqueness
2,2-Dicyclobutylacetic acid is unique due to the presence of two cyclobutyl groups, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2,2-di(cyclobutyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9(7-3-1-4-7)8-5-2-6-8/h7-9H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPRLHKATMVZNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2CCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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